molecular formula C7H4ClIO B1588996 4-Chloro-3-iodobenzaldehyde CAS No. 276866-90-1

4-Chloro-3-iodobenzaldehyde

Cat. No.: B1588996
CAS No.: 276866-90-1
M. Wt: 266.46 g/mol
InChI Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and chlorine atoms, respectively

Scientific Research Applications

4-Chloro-3-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzaldehyde. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the meta position relative to the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 4-chloro-3-azidobenzaldehyde or 4-chloro-3-cyanobenzaldehyde.

    Oxidation Reactions: The major product is 4-chloro-3-iodobenzoic acid.

    Reduction Reactions: The major product is 4-chloro-3-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-chloro-3-iodobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine and iodine atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Chloro-3-bromobenzaldehyde
  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Chloro-3-nitrobenzaldehyde

Comparison: 4-Chloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to its analogs. The iodine atom, being larger and more polarizable than bromine or fluorine, can engage in stronger halogen bonding interactions, potentially enhancing the compound’s reactivity and binding affinity in various applications. Additionally, the combination of chlorine and iodine atoms can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-chloro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCZAXXTPLCEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459528
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276866-90-1
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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